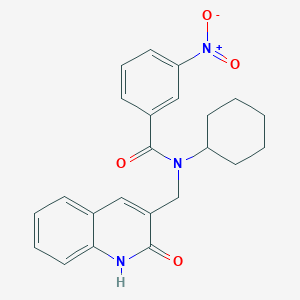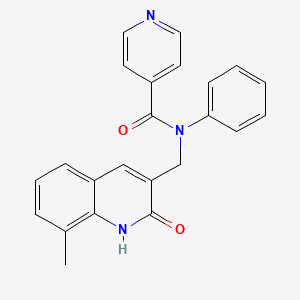
4-methoxy-3-(methylsulfamoyl)-N-(2-phenoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-3-(methylsulfamoyl)-N-(2-phenoxyphenyl)benzamide is a complex organic compound with a unique structure that includes methoxy, methylsulfamoyl, and phenoxyphenyl groups attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-(methylsulfamoyl)-N-(2-phenoxyphenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Nitration and Reduction: Nitration of a suitable aromatic compound followed by reduction to form an amine.
Sulfonation: Introduction of the methylsulfamoyl group through sulfonation reactions.
Methoxylation: Addition of the methoxy group using methanol and a suitable catalyst.
Coupling Reaction: Coupling of the intermediate with 2-phenoxyphenylamine to form the final benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
4-methoxy-3-(methylsulfamoyl)-N-(2-phenoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction of the nitro group (if present in intermediates) to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of nitro groups yields corresponding amines.
Wissenschaftliche Forschungsanwendungen
4-methoxy-3-(methylsulfamoyl)-N-(2-phenoxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-methoxy-3-(methylsulfamoyl)-N-(2-phenoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-methoxy-3-(methylsulfamoyl)benzoic acid
- N-(2-phenoxyphenyl)benzamide
- 4-methoxy-N-(2-phenoxyphenyl)benzamide
Uniqueness
4-methoxy-3-(methylsulfamoyl)-N-(2-phenoxyphenyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Eigenschaften
IUPAC Name |
4-methoxy-3-(methylsulfamoyl)-N-(2-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-22-29(25,26)20-14-15(12-13-19(20)27-2)21(24)23-17-10-6-7-11-18(17)28-16-8-4-3-5-9-16/h3-14,22H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWYRTWBDKQAOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-bromo-N-(2,4-dimethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7689840.png)
![4-({N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B7689845.png)
![(4E)-2-(2-Methylphenyl)-4-({2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B7689860.png)
![3-(benzylsulfamoyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide](/img/structure/B7689868.png)
![3,4,5-trimethoxy-N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide](/img/structure/B7689876.png)
![N-(2,6-diethylphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B7689879.png)
![N-(2-ethoxyphenyl)-3-[3-(2-hydroxy-7-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7689887.png)

![6-(4-chlorophenyl)-2-methoxy-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B7689898.png)
![4-methoxy-N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide](/img/structure/B7689915.png)
![N-{5-[(3-acetylphenyl)sulfamoyl]-2-ethoxyphenyl}-3-chlorobenzamide](/img/structure/B7689918.png)
![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B7689926.png)
